Lithium 2-methylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-methylnaphthalenesulphonate is an organolithium compound with the molecular formula C11H9LiO3S. It is a derivative of naphthalene, where a lithium ion is bonded to a 2-methylnaphthalenesulphonate group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 2-methylnaphthalenesulphonate can be synthesized through the reaction of 2-methylnaphthalene with lithium hydroxide and sulfur trioxide. The reaction typically occurs in a non-polar solvent such as benzene or a low-polarity solvent like tetrahydrofuran (THF). The reaction conditions often involve mild temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Lithium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form naphthalenesulfonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Naphthalenesulfonic acid derivatives.
Substitution: Various substituted naphthalenesulphonates.
Scientific Research Applications
Lithium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium 2-methylnaphthalenesulphonate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the lithium ion facilitates the formation of new bonds. Additionally, it can participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved .
Comparison with Similar Compounds
Lithium naphthalenide: Similar in structure but lacks the sulphonate group.
Sodium 2-methylnaphthalenesulphonate: Similar but with sodium instead of lithium.
Potassium 2-methylnaphthalenesulphonate: Similar but with potassium instead of lithium.
Uniqueness: Lithium 2-methylnaphthalenesulphonate is unique due to the presence of the lithium ion, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. Its specific interactions in chemical reactions make it a valuable reagent in various applications .
Properties
CAS No. |
94248-44-9 |
---|---|
Molecular Formula |
C11H9LiO3S |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
lithium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
AEHJRYDHBZWJJS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.